molecular formula C15H23NO2 B15179202 Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate CAS No. 78904-55-9

Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate

Cat. No.: B15179202
CAS No.: 78904-55-9
M. Wt: 249.35 g/mol
InChI Key: SYMWOPNVYXFROF-UHFFFAOYSA-N
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Description

Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate is an organic compound with the molecular formula C15H23NO2. It is characterized by a five-membered cyclopentene ring substituted with ethyl, cyano, and trimethyl groups. This compound is notable for its unique structure, which includes both ester and nitrile functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate typically involves the reaction of ethyl cyanoacetate with 2,2,3-trimethylcyclopent-3-enone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the cyano group of ethyl cyanoacetate attacks the carbonyl carbon of the cyclopent-3-enone, followed by esterification to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sodium ethoxide, can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in research .

Comparison with Similar Compounds

Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups and structural complexity, making it a valuable compound in various fields of research .

Properties

CAS No.

78904-55-9

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

ethyl 2-cyano-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanoate

InChI

InChI=1S/C15H23NO2/c1-5-18-14(17)12(10-16)7-9-13-8-6-11(2)15(13,3)4/h6,12-13H,5,7-9H2,1-4H3

InChI Key

SYMWOPNVYXFROF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1CC=C(C1(C)C)C)C#N

Origin of Product

United States

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